

# Zotatifin (eFT226): A Technical Guide to a Firstin-Class eIF4A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Zotatifin**, also known as eFT226, is a potent and selective small molecule inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a critical role in the initiation of protein synthesis. By targeting eIF4A, **Zotatifin** disrupts the translation of a specific subset of mRNAs, particularly those encoding oncoproteins crucial for tumor growth and survival. This technical guide provides a comprehensive overview of **Zotatifin**'s chemical properties, mechanism of action, and preclinical data, intended for researchers and professionals in the field of drug development.

## **Chemical Structure and Molecular Properties**

**Zotatifin** is a structurally complex molecule with the chemical formula C28H29N3O5.[1][2] Its development as a first-in-class inhibitor of eIF4A marks a significant advancement in targeting the translational machinery for therapeutic benefit.



| Property          | Value                                                                                                                                                                                  | Reference    |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Molecular Formula | C28H29N3O5                                                                                                                                                                             | [1][2][3][4] |
| Molecular Weight  | 487.55 g/mol                                                                                                                                                                           | [1][5]       |
| IUPAC Name        | 4-[(2S,3R,4S,5S,6R)-4-<br>[(dimethylamino)methyl]-2,3-<br>dihydroxy-10,12-dimethoxy-5-<br>phenyl-7-oxa-11-<br>azatricyclo[6.4.0.02,6]dodeca-<br>1(12),8,10-trien-6-<br>yl]benzonitrile | [3]          |
| CAS Number        | 2098191-53-6                                                                                                                                                                           | [1][2]       |
| SMILES Code       | N#CC1=CC=C([C@@]2(O3) INVALID-LINKN=C4OC)(O) INVALID-LINKINVALID- LINKC) [C@H]2C5=CC=CC=C5)C=C1                                                                                        | [1]          |

# Mechanism of Action: Targeting Translational Initiation

**Zotatifin** exerts its anticancer effects through a novel mechanism of action. It is a selective inhibitor of eIF4A, a key component of the eIF4F complex which is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs to facilitate ribosome scanning and translation initiation.[1][4]

The activity of eIF4A is often upregulated in cancer through the activation of signaling pathways such as the PI3K/AKT/mTOR and RAS/ERK pathways, which are frequently driven by receptor tyrosine kinases (RTKs).[1][4] **Zotatifin** functions by promoting the binding of eIF4A to specific polypurine motifs within the 5'-UTRs of a subset of mRNAs.[1][3] This creates a stable ternary complex of eIF4A-**Zotatifin**-mRNA, which stalls the 43S pre-initiation complex and selectively represses the translation of key oncoproteins.[1][3]







Proteins whose expression is downregulated by **Zotatifin** include critical drivers of cell proliferation and survival such as MYC, CYCLIN D1/3, BCL2, and MCL1.[1] Furthermore, **Zotatifin** has been shown to inhibit the translation of RTKs themselves, including HER2 and FGFR1/2, creating a feedback loop that further dampens oncogenic signaling.[1][4]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Clinical Trial: NCT04092673 My Cancer Genome [mycancergenome.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Zotatifin (eFT226): A Technical Guide to a First-in-Class eIF4A Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8103393#zotatifin-chemical-structure-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com